molecular formula C14H16N2OS B5365924 1-(3,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)urea

1-(3,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B5365924
M. Wt: 260.36 g/mol
InChI Key: ZQKDCHHGSYESQD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that belongs to the class of ureas It features a unique structure with a 3,4-dimethylphenyl group and a thiophen-2-ylmethyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with thiophen-2-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethylphenyl)-3-(thiophen-3-ylmethyl)urea: This compound has a similar structure but with the thiophene ring attached at a different position.

    1-(3,4-Dimethylphenyl)-3-(furan-2-ylmethyl)urea: This compound features a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10-5-6-12(8-11(10)2)16-14(17)15-9-13-4-3-7-18-13/h3-8H,9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKDCHHGSYESQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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